N-(3,4-difluorophenyl)-3-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide
Description
N-(3,4-difluorophenyl)-3-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide is a chiral compound featuring a propanamide backbone linked to a 3,4-difluorophenyl group and a (4S)-configured imidazolidin-2,5-dione (hydantoin) ring.
Properties
Molecular Formula |
C20H19F2N3O4 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-3-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C20H19F2N3O4/c1-29-14-5-2-12(3-6-14)11-25-19(27)17(24-20(25)28)8-9-18(26)23-13-4-7-15(21)16(22)10-13/h2-7,10,17H,8-9,11H2,1H3,(H,23,26)(H,24,28)/t17-/m0/s1 |
InChI Key |
WJBHWCCRNYEFBY-KRWDZBQOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)[C@@H](NC2=O)CCC(=O)NC3=CC(=C(C=C3)F)F |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Biological Activity
N-(3,4-difluorophenyl)-3-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide, with the CAS number 1014410-88-8 and a molecular weight of 403.4 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H19F2N3O4 |
| Molecular Weight | 403.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | WJBHWCCRNYEFBY-KRWDZBQOSA-N |
The compound's biological activity is primarily attributed to its structural features that allow for interaction with various biological targets. The imidazolidinone moiety is known for its role in enzyme inhibition and modulation of cellular pathways. The presence of fluorine atoms enhances lipophilicity and bioavailability, potentially increasing the compound's efficacy against specific cancer cell lines.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various human cancer cell lines. The findings indicate significant cytotoxicity against leukemia and breast cancer cell lines:
- Cytotoxic Evaluation :
- Comparative Analysis :
Case Study 1: Leukemia Treatment
A study focused on the efficacy of this compound demonstrated selective toxicity towards L1210 lymphoid leukemia cells. The compound's mechanism involved inducing apoptosis through mitochondrial pathways, leading to increased caspase activity.
Case Study 2: Breast Cancer Cell Lines
In another investigation involving MCF-7 breast cancer cells, the compound was shown to inhibit cell proliferation significantly. The study highlighted that the compound's effectiveness was linked to its ability to disrupt cell cycle progression at the G1 phase, thereby preventing further division .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a difluorophenyl group and an imidazolidinone moiety. Its molecular formula is , and it possesses unique properties that make it suitable for various applications.
Medicinal Chemistry
N-(3,4-difluorophenyl)-3-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide has been studied for its potential as a therapeutic agent in treating various diseases. Its structural features allow it to interact with biological targets effectively.
Case Study: Alpha-1 Antitrypsin Modulation
Recent research highlighted the compound's role as a modulator of alpha-1 antitrypsin (AAT), a protein that protects tissues from enzymes of inflammatory cells. The modulation of AAT can have significant implications in treating conditions like emphysema and liver disease. The compound demonstrated promising results in enhancing AAT activity in preclinical models .
Anticancer Activity
The compound has shown potential in inhibiting cancer cell proliferation. Studies have indicated that it can induce apoptosis in various cancer cell lines through specific signaling pathways.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 10.0 | Activation of p53 pathway |
Neuroprotective Effects
Research indicates that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study: Neuroprotection in Animal Models
In animal studies, administration of the compound resulted in reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease. The underlying mechanism appears to involve the modulation of inflammatory cytokines and oxidative stress markers .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- The target compound’s imidazolidinone core distinguishes it from triazole-thiones in , which exhibit thione tautomerism and sulfonylbenzene substituents .
- Compound 194 () shares the propanamide linker but incorporates a trimethoxyphenyl group and a methylthio-imidazole, highlighting divergent substitution patterns .
Key Observations :
- The target compound’s synthesis may parallel ’s amide coupling methods (e.g., CDI-mediated activation) .
- Triazole-thiones in require alkaline cyclization, distinct from hydantoin-based syntheses .
Spectral and Physicochemical Properties
Table 3: Spectral Data Comparison
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
